molecular formula C10H12N2S B2778579 1,5-Dimethyl-2-(methylthio)-1H-benzo[d]imidazole CAS No. 419540-44-6

1,5-Dimethyl-2-(methylthio)-1H-benzo[d]imidazole

Cat. No.: B2778579
CAS No.: 419540-44-6
M. Wt: 192.28
InChI Key: IRGIZPUPSWFOCF-UHFFFAOYSA-N
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Description

1,5-Dimethyl-2-(methylthio)-1H-benzo[d]imidazole ( 419540-44-6) is a substituted benzimidazole derivative of significant interest in medicinal chemistry and drug discovery research. With the molecular formula C10H12N2S and a molecular weight of 192.28, this compound is characterized by a methylthio group at the 2-position and methyl substituents at the 1 and 5 positions of the benzimidazole core . Benzimidazole scaffolds are recognized as privileged structures in pharmacology due to their diverse biological activities . Specifically, derivatives similar to 1,5-Dimethyl-2-(methylthio)-1H-benzo[d]imidazole are investigated for their potential as anticancer agents. Research indicates that such molecules can function as DNA minor groove-binding ligands, forming non-covalent interactions with AT-rich sequences of DNA . This binding can interfere with DNA-dependent enzymatic processes, and certain analogues have been identified as inhibitors of human topoisomerase I (Hu Topo I), a recognized target for anticancer therapy . Furthermore, studies on related 1H-benzo[d]imidazole derivatives have demonstrated promising antibacterial and antifungal activities, including efficacy against strains like Staphylococcus aureus (MRSA) and Candida albicans , as well as the ability to disrupt biofilm formation . This compound is intended for research use only and is not for diagnostic or therapeutic purposes. Proper storage conditions are sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

1,5-dimethyl-2-methylsulfanylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2S/c1-7-4-5-9-8(6-7)11-10(13-3)12(9)2/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRGIZPUPSWFOCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=N2)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethyl-2-(methylthio)-1H-benzo[d]imidazole typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones, followed by cyclization and introduction of the methylthio group. One common method involves the reaction of o-phenylenediamine with methylthioacetic acid under acidic conditions, followed by cyclization to form the benzimidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution at the Methylthio Group

The methylthio moiety at position 2 is susceptible to nucleophilic displacement reactions. For example:

  • Replacement with azide : Treatment with sodium azide (NaN₃) in ethanol under reflux conditions replaces the -SMe group with an azide (-N₃), forming intermediate 2-azido derivatives. This reaction is critical for subsequent 1,3-dipolar cycloaddition with alkynes to form triazole-linked compounds .

  • Reaction with amines : The -SMe group can be displaced by primary or secondary amines, as demonstrated in the synthesis of pyrazole derivatives via coupling with hydrazines .

Example Reaction Pathway

1,5-Dimethyl-2-(methylthio)-1H-benzo[d]imidazoleNaN3,ΔEthanol2-Azido IntermediateCu(OAc)2AlkyneTriazole Product\text{1,5-Dimethyl-2-(methylthio)-1H-benzo[d]imidazole} \xrightarrow[\text{NaN}_3, \Delta]{\text{Ethanol}} \text{2-Azido Intermediate} \xrightarrow[\text{Cu(OAc)}_2]{\text{Alkyne}} \text{Triazole Product}

Functionalization via Alkylation/Arylation

The benzimidazole nitrogen at position 1 is pre-methylated in this compound, but position 3 (if unsubstituted) or other positions may undergo further alkylation or arylation under basic conditions. For example:

  • Propargylation : Reaction with propargyl bromide in DMF/K₂CO₃ introduces a propargyl group, enabling click chemistry applications .

  • Acylation : Treatment with chloroacetyl chloride forms chloroacetamide derivatives, which serve as precursors for azide or hydrazine substitutions .

Key Conditions

Reaction TypeReagents/ConditionsYield (%)Reference
PropargylationPropargyl bromide, K₂CO₃, DMF, RT75–85
AcylationChloroacetyl chloride, DMF, 0°C → RT60–70

Cycloaddition Reactions

The azide intermediate derived from this compound participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazole derivatives. This reaction is pivotal in medicinal chemistry for generating bioactive hybrids .

Mechanistic Insight

  • Formation of copper(I) acetylide intermediate.

  • Metallacycle formation with azide.

  • Cyclization to triazole-copper complex.

  • Protonolysis to release the triazole product .

Synthetic Modifications for Biological Activity

Derivatives of 1,5-dimethyl-2-(methylthio)-1H-benzo[d]imidazole have been tailored for antimicrobial and antitubercular applications:

  • Triazole derivatives : Exhibit enhanced activity against Mycobacterium tuberculosis by targeting MmpL3, a transporter critical for mycolic acid export .

  • Pyrazole hybrids : Synthesized via hydrazine coupling show broad-spectrum antimicrobial effects .

Derivative ClassTarget OrganismMIC (µg/mL)Reference
Triazole-linkedM. tuberculosis H37Rv0.12–0.25
Pyrazole-linkedS. aureus, E. coli8–32

Stability and Reactivity Considerations

  • The 1,5-dimethyl groups introduce steric hindrance, directing electrophilic attacks to position 6 or 7 of the benzimidazole ring.

  • The methylthio group’s electron-withdrawing nature activates the ring for nucleophilic aromatic substitution under harsh conditions (e.g., HNO₃/H₂SO₄) .

Industrial and Scalability Challenges

Early synthetic routes for related benzimidazoles suffered from low yields (<50%) due to inefficient cyclization steps . Modern strategies employ microwave-assisted synthesis (180°C, ethanol) or carbodiimide-mediated cyclization (DIC) to improve yields to >75% .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzo[d]imidazole derivatives, including 1,5-Dimethyl-2-(methylthio)-1H-benzo[d]imidazole. Research shows that compounds within this class exhibit notable activity against a range of pathogens:

  • Bacterial Activity : The compound has demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. For instance, several derivatives were reported to have minimum inhibitory concentrations (MIC) below 10 µg/mL against these pathogens, indicating strong antibacterial potential .
  • Fungal Activity : In addition to antibacterial effects, certain derivatives showed antifungal activity against Candida albicans, further supporting their potential as therapeutic agents for infections caused by resistant strains .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Studies have shown that derivatives of benzo[d]imidazole can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process:

  • Cyclooxygenase Inhibition : Specific derivatives exhibited IC50 values in the nanomolar range for COX-1 and COX-2 enzymes, demonstrating their potential as anti-inflammatory agents comparable to established drugs like diclofenac .

Antihypertensive Effects

Research has also explored the antihypertensive properties of benzo[d]imidazole derivatives. For example, certain compounds have been shown to induce vasorelaxation in rat models:

  • Mechanism of Action : These compounds may act by modulating vascular tone through endothelial-dependent mechanisms, which could lead to their application in managing hypertension .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis and structure-activity relationships of 1,5-Dimethyl-2-(methylthio)-1H-benzo[d]imidazole is essential for optimizing its biological activity:

  • Synthetic Pathways : Various synthetic routes have been developed to create this compound and its derivatives, often involving multi-step reactions that allow for the introduction of different functional groups to enhance activity .
  • SAR Studies : Investigations into how structural modifications affect biological activity have provided insights into designing more potent derivatives. For instance, substituents at specific positions on the benzo[d]imidazole ring can significantly alter antimicrobial efficacy and selectivity .

Case Studies and Experimental Findings

Several case studies illustrate the applications of 1,5-Dimethyl-2-(methylthio)-1H-benzo[d]imidazole:

StudyFindings
Jain et al. (2021)Synthesized various benzo[d]imidazole derivatives; demonstrated significant antibacterial activity against multiple pathogens .
Navarrete-Vazquez et al. (2021)Evaluated antihypertensive potential; compounds showed effective vasorelaxation in ex vivo models .
Moneer et al. (2016)Reported notable anti-inflammatory effects with low IC50 values for COX inhibition .

These findings underscore the versatility of 1,5-Dimethyl-2-(methylthio)-1H-benzo[d]imidazole in therapeutic applications.

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-2-(methylthio)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. It can inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 1,5-dimethyl-2-(methylthio)-1H-benzo[d]imidazole with structurally related benzimidazoles:

Compound Name Substituents Melting Point (°C) Key Functional Groups Reference
1,5-Dimethyl-2-(methylthio)-1H-benzo[d]imidazole 1-Me, 5-Me, 2-SMe Not reported Methylthio, dimethyl Inferred
2-(4-Methoxyphenyl)-1H-benzo[d]imidazole 2-(4-MeO-Ph) 196–198 Methoxyphenyl
5-Fluoro-6-(naphthalen-2-yloxy)-1H-benzo[d]imidazole 5-F, 6-O-naphthyl 196–198 Fluoro, naphthyloxy
1-Methyl-2-(methylthio)-1H-benzo[d]imidazole 1-Me, 2-SMe Not reported Methylthio, methyl
2-(4-Fluorophenyl)-1H-benzo[d]imidazole 2-(4-F-Ph) Not reported Fluorophenyl

Key Observations :

  • Substituent Effects on Melting Points : Bulky or polar groups (e.g., naphthyloxy in ) increase melting points due to enhanced intermolecular interactions. Methylthio and methyl groups likely reduce melting points compared to halogenated derivatives.

Reactivity and Stability

  • Methylthio Group Reactivity : The methylthio substituent is susceptible to oxidation, forming sulfoxide or sulfone derivatives, which may alter bioactivity. For example, hydrolyzed 2-(styryl)-1H-benzo[d]imidazoles exhibit altered pharmacological profiles .
  • Dimethyl Substituents : The 1,5-dimethyl groups may sterically hinder nucleophilic attacks at the benzimidazole core, improving metabolic stability compared to unsubstituted analogs .

Pharmacological Activity

Antimicrobial Activity
  • Methylthio Derivatives : Compounds like 2-((6-bromobenzo[d][1,3]dioxol-5-yl)methylthio)-5-fluoro-1H-benzo[d]imidazole (5c) show moderate antimicrobial activity (MIC: 8–32 µg/mL) against Gram-positive bacteria, attributed to the methylthio group’s electron-withdrawing effects .
  • Fluorinated Analogs : 5-Fluoro-6-(naphthalen-2-yloxy)-1H-benzo[d]imidazole derivatives exhibit enhanced activity due to fluorine’s electronegativity, which strengthens target binding .
Enzyme Inhibition
  • BRAF Kinase Inhibition : 1H-benzo[d]imidazole derivatives bearing methylthio-pyrimidine moieties (e.g., compound 3 in ) inhibit V600EBRAF kinase (IC50: 0.12–1.8 µM), with methylthio groups contributing to hydrophobic interactions in the ATP-binding pocket.
GABA-A Receptor Modulation
  • 2-(4-Fluorophenyl)-1H-benzo[d]imidazoles mimic zolpidem’s binding to GABA-A receptors, suggesting that electron-withdrawing groups (e.g., fluorine) enhance affinity. Methylthio analogs may exhibit similar effects but require validation .

Biological Activity

1,5-Dimethyl-2-(methylthio)-1H-benzo[d]imidazole is a compound of increasing interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, focusing on antimicrobial, anticancer, and other pharmacological properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a benzimidazole core with specific substitutions that confer unique chemical properties. Its structure can be represented as follows:

C9H10N2S\text{C}_9\text{H}_{10}\text{N}_2\text{S}

This substitution pattern is crucial for its biological activity, influencing interactions with various biological targets.

Antimicrobial Activity

Research indicates that 1,5-Dimethyl-2-(methylthio)-1H-benzo[d]imidazole exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study assessed the antibacterial activity of various benzimidazole derivatives, including 1,5-Dimethyl-2-(methylthio)-1H-benzo[d]imidazole. The results showed promising activity against resistant strains of Staphylococcus aureus and Escherichia coli (Table 1) .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1,5-Dimethyl-2-(methylthio)-1H-benzo[d]imidazoleS. aureus12 µg/mL
1,5-Dimethyl-2-(methylthio)-1H-benzo[d]imidazoleE. coli15 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Notably, it has shown cytotoxic effects against several cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a recent study involving human liver cancer cells (HepG2), the compound was evaluated for its cytotoxic effects using the MTT assay. The findings indicated that it inhibited cell viability significantly.

CompoundCell LineIC50 (µM)
1,5-Dimethyl-2-(methylthio)-1H-benzo[d]imidazoleHepG210.21
DoxorubicinHepG28.75

The compound induced apoptosis in HepG2 cells, leading to cell cycle arrest at the G1 phase, as evidenced by flow cytometry analysis .

The mechanism by which 1,5-Dimethyl-2-(methylthio)-1H-benzo[d]imidazole exerts its biological effects involves interaction with specific molecular targets. It may inhibit certain enzymes or interact with DNA, leading to the observed antimicrobial and anticancer activities .

Pharmacological Applications

Beyond its antimicrobial and anticancer properties, this compound has been investigated for other pharmacological applications:

  • Antifungal Activity : It has shown potential against various fungal strains.
  • Anti-inflammatory Effects : Studies suggest that it may possess anti-inflammatory properties, contributing to its therapeutic profile .

Q & A

Q. What are the standard synthetic protocols for preparing 1,5-Dimethyl-2-(methylthio)-1H-benzo[d]imidazole?

The synthesis typically involves a multi-step process:

  • Step 1 : Condensation of substituted benzaldehyde derivatives with thiourea in dimethylformamide (DMF) at elevated temperatures (~150°C) to form the imidazole-thiol intermediate .
  • Step 2 : Alkylation of the thiol group using methyl iodide or methanethiol in the presence of a base (e.g., sodium hydride or potassium carbonate) in solvents like tetrahydrofuran (THF) or ethanol under reflux conditions .
  • Purification : Recrystallization or column chromatography ensures high purity (>95%). Yield optimization often requires controlled stoichiometry and reaction time .

Q. What spectroscopic and analytical methods confirm the structure of this compound?

Key characterization techniques include:

  • NMR Spectroscopy : 1H^1H-NMR identifies methyl groups (δ 2.5–3.0 ppm for SCH3_3) and aromatic protons (δ 7.0–8.0 ppm). 13C^{13}C-NMR confirms the benzimidazole ring carbons (δ 120–150 ppm) .
  • IR Spectroscopy : Peaks at ~3345 cm1^{-1} (N-H stretch), 1612 cm1^{-1} (C=C aromatic), and 1462 cm1^{-1} (C=N) .
  • Elemental Analysis : Matches calculated and observed C, H, N, and S percentages to validate purity .

Q. How is the compound’s solubility and stability assessed for in vitro studies?

  • Solubility : Tested in DMSO, ethanol, and aqueous buffers (e.g., PBS) using UV-Vis spectroscopy or HPLC. DMSO is preferred for biological assays due to high solubility .
  • Stability : Monitored via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and analyzed by HPLC to detect decomposition products .

Advanced Research Questions

Q. How does the methylthio substituent influence biological activity compared to ethylthio or benzylthio analogs?

  • Structure-Activity Relationship (SAR) : The methylthio group (-SCH3_3) enhances lipophilicity, improving membrane permeability compared to bulkier ethylthio (-SC2_2H5_5) or benzylthio (-SCH2_2Ph) groups. This was demonstrated in cytotoxicity assays where methylthio derivatives showed lower IC50_{50} values (e.g., 12.5 µM vs. 18.7 µM for ethylthio analogs) against MCF-7 cells .
  • Computational Modeling : Molecular docking reveals that smaller substituents like -SCH3_3 fit better into hydrophobic pockets of targets like EGFR or topoisomerase I, reducing steric hindrance .

Q. What strategies resolve contradictory cytotoxicity data across studies?

Contradictions often arise from:

  • Assay Conditions : Variations in cell line sensitivity (e.g., CaCo-2 vs. HeLa), incubation time, or serum content .
  • Substituent Effects : Minor structural changes (e.g., -CH3_3 vs. -Br at position 5) alter metabolic stability. Validate using standardized protocols (e.g., MTT assay, 48-hour exposure) .
  • Data Normalization : Include positive controls (e.g., doxorubicin) and normalize to cell viability baselines .

Q. How can reaction yields be optimized during scale-up synthesis?

  • Catalyst Screening : Transition metal catalysts (e.g., Ru(II)) improve cyclization efficiency in imidazole ring formation .
  • Solvent Optimization : Replacing DMF with ionic liquids or green solvents (e.g., PEG-400) reduces side reactions and improves yield by ~15% .
  • Microwave Assistance : Reduces reaction time from 12 hours to 30 minutes while maintaining >90% yield .

Q. What in silico tools predict the compound’s ADMET properties?

  • Software : Use SwissADME or PreADMET for predicting absorption (e.g., Caco-2 permeability), metabolic stability (CYP450 interactions), and toxicity (AMES test).
  • Key Findings : The compound’s logP (~2.8) suggests moderate blood-brain barrier penetration, while low topological polar surface area (TPSA < 60 Å2^2) favors oral bioavailability .

Methodological Guidelines

  • For Synthesis : Prioritize stepwise functionalization (e.g., introduce methylthio after imidazole ring formation) to avoid side reactions .
  • For Biological Assays : Use dose-response curves (0.1–100 µM) and triplicate measurements to ensure reproducibility .
  • For Data Analysis : Apply multivariate statistics (e.g., PCA) to correlate structural features with activity trends .

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